4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJAPGOTFHRWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its role as a building block in synthesizing complex molecules, a tool for studying biological processes, a potential therapeutic agent, and a component in developing new materials. It has been investigated for its interactions with molecular targets like equilibrative nucleoside transporters and its action as an irreversible, non-competitive inhibitor, affecting the Vmax of [3H]uridine uptake in ENT1 and ENT2 without altering Km.
Scientific Research Applications
Chemistry
this compound serves as a fundamental building block in organic synthesis. Its structure allows chemists to modify and incorporate it into more complex molecules, exploring new chemical entities for various applications.
- Synthesis: It is used in the cyclization of 1,2-diamine derivatives with sulfonium salts, commonly involving the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, which leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH, followed by selective intramolecular cyclization, yields the desired compound.
- Reactions: The compound undergoes oxidation, introducing oxygen-containing functional groups; reduction, removing oxygen-containing functional groups or reducing double bonds; and substitution, replacing one functional group with another. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Biology
In biological studies, this compound is employed to probe biological processes and interactions.
- Monoamine Oxidase (MAO) Activity: Research indicates that 1-phenyl-4-guanylpiperazine can interfere with the adrenergic system in both the brain and periphery .
- HT Receptors: Derivatives, such as 5-norbornene-2-carboxamide, have been synthesized and evaluated for their affinities to the 5-HT1A, 5-HT2A, and 5-HT2C receptors . Most compounds screened act as agonists for the 5-HT1A receptor with submicromolar and micromolar range potencies .
Medicine
The compound shows promise in therapeutic applications, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs).
- Equilibrative Nucleoside Transporters (ENTs): It acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. It can also be used to study the structure-activity relationship of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) analogues .
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide involves its interaction with molecular targets such as equilibrative nucleoside transporters. It acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . Molecular docking analysis suggests that its binding site in ENT1 may differ from that of other conventional inhibitors.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Fluorine at the 2-position (target compound) vs. 3- or 4-positions (A2, A3) may alter steric hindrance and electronic effects, impacting target binding .
- Heterocyclic Additions : Compounds with indole (1a) or quinazolinyl groups (A2) show enhanced enzyme inhibition but may compromise solubility .
- Synthetic Efficiency: Chloroquinoxalinyl-substituted analogs (6a) achieve higher yields (87.62%) compared to fluorophenyl derivatives (52–57%), suggesting better reaction compatibility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Trends :
- Fluorine Position : 4-Fluorophenyl analogs (A3) exhibit higher melting points than 3-fluorophenyl (A2), indicating improved crystallinity .
Biological Activity
4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
The primary mechanism of action for this compound involves its role as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) . It acts as a non-competitive inhibitor, effectively reducing the maximum uptake rate () of [^3H]uridine without altering the Michaelis constant (). This selectivity renders it a valuable tool for studying nucleoside transport and developing targeted therapies for various diseases, including cancer and neurological disorders.
Biological Activities
This compound exhibits a range of biological activities, including:
Case Studies
Several studies highlight the effectiveness of this compound in various biological contexts:
- Prostate Cancer Study : A study evaluated the effects of piperazine derivatives on DU145 prostate cancer cells. The results showed that certain compounds significantly increased cell cycle arrest without inducing apoptosis, suggesting a novel mechanism for inhibiting tumor growth .
- Anticonvulsant Evaluation : In animal models, derivatives containing the piperazine moiety exhibited significant protection against seizures at doses of 100 mg/kg and 300 mg/kg. The introduction of fluorine was crucial for enhancing the anticonvulsant activity observed in these compounds .
- Inflammation Studies : While direct studies on this specific compound are scarce, related piperazine derivatives have been shown to inhibit inflammatory pathways, suggesting potential applications in treating conditions characterized by excessive inflammation .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces G0/G1 phase arrest | |
| Anticonvulsant | Protection in seizure models | |
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone | Anti-inflammatory | |
| N-(2-fluorophenyl)-4-phenylpiperazine-1-carboxamide | Antimicrobial |
Q & A
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer :
- Perform Bland-Altman analysis to assess inter-lab variability.
- Use Cohen’s kappa coefficient for categorical data (e.g., IC₅₀ classification) across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
